![molecular formula C3H8Cl2N4 B2485374 2H-[1,2,4]Triazol-3-YL-methylamine dihydrochloride CAS No. 859791-21-2](/img/structure/B2485374.png)

2H-[1,2,4]Triazol-3-YL-methylamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of derivatives related to 1,2,4-triazole has been extensively studied, with methodologies focusing on the use of different precursor compounds and reaction conditions to achieve the desired triazole derivatives. For example, the reduction of specific substituted triazole compounds with sodium borohydride has been reported to yield targeted triazole derivatives (Ye Jiao et al., 2015).

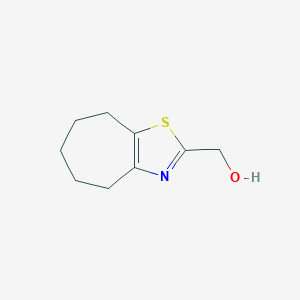

Molecular Structure Analysis

The molecular structure of triazole derivatives, including "(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride," has been characterized using various analytical techniques, such as X-ray crystallography. Studies reveal detailed insights into the crystal structure, highlighting intermolecular hydrogen bonding and the spatial arrangement of molecules (Xu Liang-zhong et al., 2006).

Chemical Reactions and Properties

The reactivity of triazole derivatives towards various reagents and conditions has been explored to understand their chemical behavior. For instance, the aerobic oxidative cycloaddition of α-chlorotosylhydrazones with arylamines has been used to construct 1,2,3-triazoles under metal-free conditions, highlighting the versatility of triazole compounds in chemical synthesis (Hui-Wen Bai et al., 2015).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, have been studied to gain insights into their stability and applicability in different environments. The crystal structure analysis often reveals the presence of solvent adducts, indicating the solvation tendencies of these compounds (Xue-li Zhang et al., 2005).

Wissenschaftliche Forschungsanwendungen

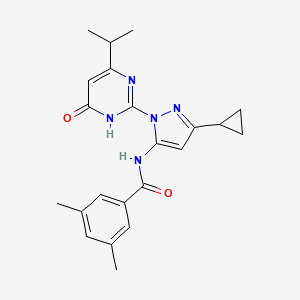

Heterocyclic Compounds and Drug Development

Triazoles, including (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride, are acknowledged for their diverse biological activities, making them an integral part of the development of new drugs. The broad range of activities includes anti-inflammatory, antimicrobial, and antiviral properties, and they are crucial in the fight against neglected diseases that predominantly affect the poor and vulnerable. There is a continuous effort to discover more efficient preparations for these triazoles, aligning with green chemistry, energy saving, and sustainability principles (Ferreira et al., 2013).

Industrial Applications

(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride and its derivatives are fundamental raw materials in the fine organic synthesis industry. These compounds are extensively used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. They also find applications in producing anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatile industrial applications (Nazarov et al., 2021).

Proton-Conducting Polymeric Membranes

1H-1,2,4-Triazole-based compounds are being explored for their role in the development of proton-conducting fuel cell membranes. These compounds have been noted to significantly improve the basic characteristics of electrolyte membranes, enhance their film-forming ability, increase thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This research area demonstrates the potential of these compounds in creating heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Role in Synthesis and Chemical Reactions

These compounds are also pivotal in chemical synthesis and reactions. They are utilized in the production of optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their significance is highlighted in their role as corrosion inhibitors and in controlling pests in agriculture. The low toxicity of these derivatives further emphasizes their importance in various scientific and industrial applications (Parchenko, 2019).

Wirkmechanismus

Target of Action

The primary targets of (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride are human blood coagulation factors, specifically Factor XIIa and Thrombin . These proteins play a crucial role in the blood clotting process, making them important targets for anticoagulant drugs .

Mode of Action

(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride interacts with its targets by inhibiting their activity. The compound binds to the active sites of Factor XIIa and Thrombin, preventing them from catalyzing the reactions necessary for blood clot formation . This results in an anticoagulant effect, reducing the risk of thrombosis .

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting Factor XIIa and Thrombin, the compound disrupts this cascade, preventing the conversion of fibrinogen to fibrin, a key step in clot formation . This can have downstream effects on other processes, such as platelet aggregation .

Pharmacokinetics

The compound’s molecular weight (13457 g/mol ) suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of Factor XIIa and Thrombin by (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride results in a decrease in blood clot formation. This can prevent thrombosis, a condition characterized by the formation of potentially harmful clots within blood vessels . Additionally, the compound has been shown to affect thrombin- and cancer-cell-induced platelet aggregation , which could have implications for the treatment of certain cancers.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride involves the reaction of 1H-1,2,4-triazole-5-carboxaldehyde with methylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1H-1,2,4-triazole-5-carboxaldehyde", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 1H-1,2,4-triazole-5-carboxaldehyde to a reaction flask", "Step 2: Slowly add methylamine to the reaction flask while stirring", "Step 3: Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "Step 4: Cool the reaction mixture to room temperature", "Step 5: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt", "Step 6: Filter the solid product and wash with cold water", "Step 7: Dry the product under vacuum to obtain (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride" ] } | |

CAS-Nummer |

859791-21-2 |

Molekularformel |

C3H8Cl2N4 |

Molekulargewicht |

171.03 g/mol |

IUPAC-Name |

N-methyl-1H-1,2,4-triazol-5-amine;dihydrochloride |

InChI |

InChI=1S/C3H6N4.2ClH/c1-4-3-5-2-6-7-3;;/h2H,1H3,(H2,4,5,6,7);2*1H |

InChI-Schlüssel |

RKVPLJQHIZEIOL-UHFFFAOYSA-N |

SMILES |

C1=NNC(=N1)CN.Cl.Cl |

Kanonische SMILES |

CNC1=NC=NN1.Cl.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)

![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)

![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)

![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)